N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-1-naphthamide
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Overview
Description
N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-1-naphthamide: is a chemical compound characterized by its unique molecular structure, which includes a naphthamide group attached to a pyridazinyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-1-naphthamide typically involves the following steps:
Formation of the Pyridazinyl Core: The pyridazinyl core can be synthesized through a cyclization reaction involving hydrazine and β-keto esters or β-diketones.
Introduction of the Methyl Group: The methyl group at the 1-position of the pyridazinyl ring is introduced through methylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Coupling with the Naphthamide Group: The naphthamide group is introduced through a coupling reaction between the pyridazinyl core and 1-naphthoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above, with careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-1-naphthamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous ether.
Substitution: Amines, alcohols, and polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridazinyl derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to investigate cellular processes and molecular interactions. Medicine: Industry: Utilized in the production of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-1-naphthamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-naphthamide
N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide
Uniqueness: N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-1-naphthamide stands out due to its specific structural features and potential applications. Its unique combination of the pyridazinyl core and naphthamide group allows for diverse chemical reactivity and biological activity, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
N-[4-(1-methyl-6-oxopyridazin-3-yl)phenyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2/c1-25-21(26)14-13-20(24-25)16-9-11-17(12-10-16)23-22(27)19-8-4-6-15-5-2-3-7-18(15)19/h2-14H,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFNCKQSNCZHDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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